(7-Bromobenzofuran-2-yl)methanol
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Overview
Description
(7-Bromobenzofuran-2-yl)methanol: is a chemical compound with the molecular formula C9H7BrO2 . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom at the 7th position and a hydroxymethyl group at the 2nd position of the benzofuran ring makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromobenzofuran-2-yl)methanol typically involves the bromination of benzofuran followed by the introduction of a hydroxymethyl group. One common method includes:
Bromination: Benzofuran is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 7th position.
Hydroxymethylation: The brominated benzofuran is then reacted with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 2nd position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (7-Bromobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form benzofuran-2-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides are used under appropriate conditions.
Major Products:
Oxidation: 7-Bromobenzofuran-2-carboxylic acid.
Reduction: Benzofuran-2-ylmethanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (7-Bromobenzofuran-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It serves as a scaffold for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings .
Mechanism of Action
The mechanism of action of (7-Bromobenzofuran-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Benzofuran-2-ylmethanol: Lacks the bromine atom, resulting in different reactivity and properties.
7-Bromobenzofuran: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
2-Hydroxybenzofuran: Lacks the bromine atom, leading to different chemical behavior.
Uniqueness: (7-Bromobenzofuran-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(7-bromo-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKOPYYFYXNNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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